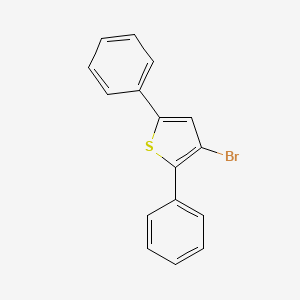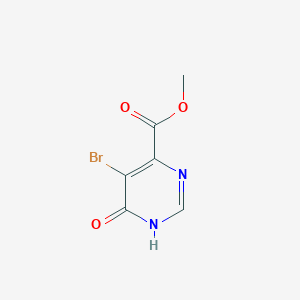
6-(2-Ethylcyclohexyloxy)hexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Ethylcyclohexyloxy)hexanal is an organic compound characterized by the presence of a hexanal group attached to a 2-ethylcyclohexyloxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethylcyclohexyloxy)hexanal typically involves the reaction of 2-ethylcyclohexanol with hexanal under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as molybdovanadophosphoric acid, can enhance the efficiency of the reaction and increase the overall yield of the compound .
化学反応の分析
Types of Reactions
6-(2-Ethylcyclohexyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexanal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-(2-Ethylcyclohexyloxy)hexanoic acid, while reduction can produce 6-(2-Ethylcyclohexyloxy)hexanol .
科学的研究の応用
6-(2-Ethylcyclohexyloxy)hexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals .
作用機序
The mechanism of action of 6-(2-Ethylcyclohexyloxy)hexanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can disrupt cell membrane synthesis and mitochondrial function, leading to cellular apoptosis. This is achieved through the induction of oxidative stress and the alteration of key metabolic pathways .
類似化合物との比較
Similar Compounds
Hexanal: A simpler aldehyde with similar reactivity but lacking the cyclohexyloxy group.
2-Ethylhexanal: Shares the ethyl group but differs in the overall structure.
Cyclohexanol: Contains the cyclohexane ring but lacks the aldehyde functionality .
Uniqueness
6-(2-Ethylcyclohexyloxy)hexanal is unique due to its combination of a cyclohexyloxy group and an aldehyde functionality, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
特性
分子式 |
C14H26O2 |
|---|---|
分子量 |
226.35 g/mol |
IUPAC名 |
6-(2-ethylcyclohexyl)oxyhexanal |
InChI |
InChI=1S/C14H26O2/c1-2-13-9-5-6-10-14(13)16-12-8-4-3-7-11-15/h11,13-14H,2-10,12H2,1H3 |
InChIキー |
XGDYFXCYLBUGOR-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCC1OCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13051845.png)





![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)

![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)


![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)
